4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile
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Overview
Description
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is an organic compound with the molecular formula C15H20N2O It is characterized by the presence of a benzonitrile group attached to a cyclopentyl ring, which is further substituted with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile can be achieved through a multi-step process involving the following key steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a linear alkene or alkyne, under appropriate conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Attachment of the Benzonitrile Group: The benzonitrile group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), sulfuric acid (H2SO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide, NaOH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of nitrile-containing compounds with biological systems.
Material Science: It may be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitrile group allows for potential interactions with nucleophilic sites in biological molecules, while the amino group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}benzonitrile
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclopropyl]ethyl}benzonitrile
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile
Uniqueness
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile is unique due to the specific arrangement of its functional groups and the size of the cyclopentyl ring. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to its analogs with different ring sizes or substituents.
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
4-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]benzonitrile |
InChI |
InChI=1S/C15H20N2O/c16-9-12-3-5-13(6-4-12)14(10-17)15(11-18)7-1-2-8-15/h3-6,14,18H,1-2,7-8,10-11,17H2 |
InChI Key |
XMSBJRMTYANAAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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